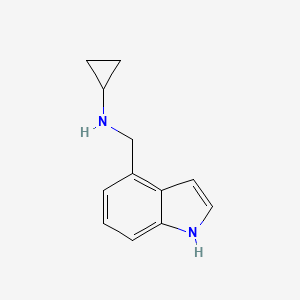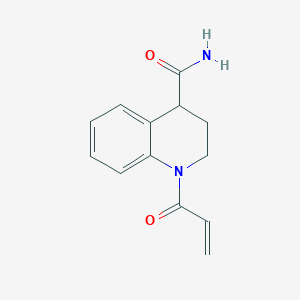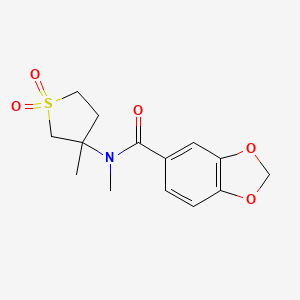![molecular formula C19H16N2O4 B2798915 N-((5-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)isoxazol-3-yl)methyl)benzamide CAS No. 1209375-22-3](/img/structure/B2798915.png)
N-((5-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)isoxazol-3-yl)methyl)benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound contains an isoxazole ring, which is a five-membered ring with three carbon atoms, one nitrogen atom, and one oxygen atom . It also contains a 2,3-dihydrobenzo[b][1,4]dioxin ring, which is a type of benzodioxin ring where two oxygen atoms are connected to the benzene ring .
Molecular Structure Analysis
The structure of this compound would likely be planar due to the presence of the isoxazole and benzodioxin rings . The exact structure would depend on the specific substituents and their positions .Chemical Reactions Analysis
Isoxazoles can undergo a variety of reactions, including nucleophilic substitutions and additions . Benzodioxins can also undergo various reactions, such as reductions and oxidations .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on the specific substituents and their positions . For example, the presence of the isoxazole and benzodioxin rings could potentially make the compound more polar .Scientific Research Applications
Antimicrobial Activity
Some novel isoxazole derivatives of this compound bearing biologically active pharmacophores like benzodioxane and peptide bond have been synthesized . These compounds have been tested for antimicrobial activities . Specifically, the compounds exhibited high antimicrobial activity towards gram positive bacterial strains Bacillus cereus and Staphylococcus aureus, gram negative bacterial strains E. Coli, Pseudomonas aeruginosa and fungi strain Candida albicans .
Antioxidant Activity
The synthesized compounds have also been tested for antioxidant activities . Four products demonstrated strong antioxidant activity .
Synthesis of Novel Derivatives
The compound has been used as a base to synthesize novel derivatives . These derivatives have been characterized by FTIR, 1H and 13C NMR, and mass spectra .
Molecular Docking
Molecular docking of the structures has also been carried out with protein Sortase A . According to this, some compounds are characterized as potentially antimicrobial agents .
Crystal Structure Analysis
The crystal structure of a derivative of this compound has been analyzed . This analysis provides valuable information about the compound’s physical and chemical properties .
Large-Scale Preparation
The compound has been synthesized via alkylation of phenolic hydroxyl group, azidation of carboxylic acid, Curtius rearrangement, hydrolysis and salification with an overall yield of 35% . This route encompassed fewer side reactions, simplified synthetic and isolation process, and increased yield with higher purity, which was suitable for large-scale preparation .
Future Directions
properties
IUPAC Name |
N-[[5-(2,3-dihydro-1,4-benzodioxin-6-yl)-1,2-oxazol-3-yl]methyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16N2O4/c22-19(13-4-2-1-3-5-13)20-12-15-11-17(25-21-15)14-6-7-16-18(10-14)24-9-8-23-16/h1-7,10-11H,8-9,12H2,(H,20,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YLUYGGQJKFVSOS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC2=C(O1)C=CC(=C2)C3=CC(=NO3)CNC(=O)C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-((5-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)isoxazol-3-yl)methyl)benzamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(4,5-dihydrobenzo[e][1,3]benzothiazol-2-yl)furan-2-carboxamide](/img/structure/B2798832.png)
![N-(4-chlorophenyl)-1-[(2,6-dichlorophenyl)methyl]-6-oxopyridine-3-carboxamide](/img/structure/B2798834.png)


![3-Amino-2-(2-(benzo[d]thiazol-2-ylthio)acetyl)but-2-enenitrile](/img/structure/B2798842.png)
![1-[3-(Pyrrolidine-1-carbonyl)pyrrolidin-1-yl]prop-2-en-1-one](/img/structure/B2798843.png)


![2-((7-acetyl-4-oxo-3-(o-tolyl)-3,4,5,6,7,8-hexahydropyrido[4',3':4,5]thieno[2,3-d]pyrimidin-2-yl)thio)-N-(3,4-dimethylphenyl)acetamide](/img/structure/B2798848.png)

![(Z)-N-(2-(5-(4-fluorobenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-3-(3,4,5-trimethoxyphenyl)acrylamide](/img/structure/B2798851.png)
![2-(1,1-dioxidotetrahydrothiophen-3-yl)-N-(3-(pyridin-2-yloxy)phenyl)-2,4,5,6-tetrahydrocyclopenta[c]pyrazole-3-carboxamide](/img/structure/B2798852.png)

